p-Toluidine

Descripción

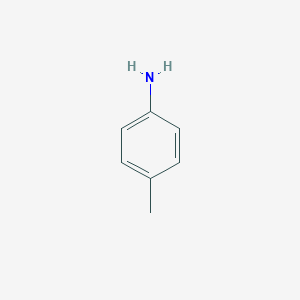

Structure

3D Structure

Propiedades

IUPAC Name |

4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-2-4-7(8)5-3-6/h2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXMPPFPUUCRFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N, Array | |

| Record name | P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12252 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | para-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76642-19-8, Array | |

| Record name | Benzenamine, 4-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76642-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6021872 | |

| Record name | 4-Methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-toluidine is a colorless solid. Melting point 44 °C (111 °F). Specific gravity 1.046. Vapor heavier than air. Produces toxic oxides of nitrogen during combustion. May be absorbed through the skin. Used in dyes, and in organic chemical manufacturing., Liquid; Liquid, Other Solid, White solid with an aromatic odor. [Note: Used as a basis for many dyes.]; [NIOSH], COLOURLESS FLAKES. TURNS DARK ON EXPOSURE TO AIR AND LIGHT., White solid with an aromatic odor., White solid with an aromatic odor. [Note: Used as a basis for many dyes.] | |

| Record name | P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12252 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | para-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/42 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0624.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

393 °F at 760 mmHg (USCG, 1999), 200.4 °C, 200 °C, 393 °F | |

| Record name | P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12252 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Aminotoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | para-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/42 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0624.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

188 °F (USCG, 1999), 87 °C, 190 °F (88 °C) (closed cup), 87 °C c.c., 188 °F | |

| Record name | P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12252 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Aminotoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | para-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/42 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0624.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.7 % (NIOSH, 2023), Very soluble in ethanol, pyridine; soluble in diethyl ether, acetone, carbon tetrachloride, Freely soluble in alcohol, ether, acetone, methanol, carbon disulfide, oils, dilute acids, In water, 6.50 g/L (6.50X10+3 mg/L) at 15 °C, Solubility in water, g/100ml at 20 °C: 0.75 (poor), 0.7% | |

| Record name | P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12252 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Aminotoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | para-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0624.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1 at 68 °F (USCG, 1999), 0.9619 g/cu cm at 20 °C, Relative density (water = 1): 1.05, 1.05 | |

| Record name | P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12252 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Aminotoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | para-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/42 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0624.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.90 (Air = 1), Relative vapor density (air = 1): 3.7 | |

| Record name | 4-Aminotoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | para-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 108 °F (NIOSH, 2023), 0.28 [mmHg], VP: 1 mm Hg at 42 °C, 0.286 mm Hg at 25 °C, Vapor pressure, kPa at 42 °C: 0.13, 1 mmHg@108 °F, (108 °F): 1 mmHg | |

| Record name | P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12252 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Aminotoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | para-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/42 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0624.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

m-Toluidine < 0.5% w/w, o-Toluidine < 0.5% w/w, water 0.1 - 0.2% w/w | |

| Record name | 4-Aminotoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Lustrous plates or leaflets, White solid, Colorless leaflets | |

CAS No. |

106-49-0, 26915-12-8 | |

| Record name | P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12252 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Toluidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLBENZENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1D0KL7I4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Aminotoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | para-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/42 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/XU3010B0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

112.1 °F (USCG, 1999), 43.6 °C, 44-45 °C, 112 °F, 111 °F | |

| Record name | P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12252 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Aminotoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | para-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/42 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0624.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Technical Guide: Synthesis of p-Toluidine via Reduction of p-Nitrotoluene

Abstract: This technical guide provides a comprehensive overview of the principal methods for synthesizing p-toluidine through the reduction of p-nitrotoluene. This compound is a critical aromatic amine intermediate in the production of various dyes, agrochemicals, and, most notably, active pharmaceutical ingredients (APIs) such as analgesics and antipyretics.[1][2][3] This document details common reduction methodologies, including catalytic hydrogenation and chemical reduction using metals in acidic media (Bechamp reduction). It presents quantitative data in structured tables for comparative analysis, offers detailed experimental protocols for key methods, and utilizes process diagrams to illustrate reaction pathways and workflows.

Introduction

This compound (4-methylaniline) is a primary aromatic amine of significant industrial importance. Its versatile chemical nature makes it a foundational building block in organic synthesis.[1] In the pharmaceutical sector, it serves as a precursor for various therapeutic agents.[2] The most prevalent and economically viable route to this compound is the reduction of the nitro group of p-nitrotoluene. This transformation can be achieved through several distinct chemical pathways, each with its own set of advantages regarding yield, purity, cost, safety, and environmental impact. This guide focuses on the most established and widely employed methods: catalytic hydrogenation and chemical reduction with metal/acid systems.

Core Synthesis Methodologies

The conversion of p-nitrotoluene to this compound involves the reduction of a nitro (-NO₂) group to an amino (-NH₂) group. This is typically achieved by providing a source of hydrogen, either as molecular hydrogen gas in the presence of a metal catalyst or through nascent hydrogen generated in situ from a metal-acid reaction.

Figure 1: General reaction pathway for the reduction of p-nitrotoluene.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and highly efficient method for reducing nitroarenes.[4] This process involves reacting p-nitrotoluene with hydrogen gas under pressure in the presence of a metal catalyst.

-

Common Catalysts:

-

Palladium on Carbon (Pd/C): Often the preferred catalyst, offering high conversion rates and product purity under relatively mild conditions.[4][5]

-

Raney Nickel: A cost-effective alternative, particularly useful when avoiding dehalogenation in substrates containing sensitive halogen substituents.[4][6]

-

Platinum-based Catalysts (e.g., Pt/Gd₂O₃, Pt/Ce₂O₃): Can exhibit higher activity compared to traditional catalysts, leading to faster reaction rates.[7]

-

-

Advantages: High yields and purity, minimal byproduct formation, and straightforward product isolation.

-

Disadvantages: Requires specialized high-pressure equipment, handling of flammable hydrogen gas, and potential for catalyst deactivation.

A Chinese patent describes a method using a palladium-carbon catalyst that achieves a product yield of up to 98.3% and purity of 98.6% under low temperature and pressure conditions.[5]

Chemical Reduction (Bechamp Process)

The Bechamp reduction is a classic and widely used industrial method that employs a metal, typically iron, in an acidic medium to generate hydrogen in situ.[8][9]

-

Common Reagents:

-

Iron (Fe) and Acid (e.g., HCl, Acetic Acid): This is the most common combination. It is cost-effective and provides a mild reduction that is tolerant of other reducible functional groups.[4] The process involves the adsorption of p-nitrotoluene onto the iron surface, followed by reaction and desorption of the this compound product.

-

Tin (Sn) and Hydrochloric Acid (HCl): Another effective system where tin metal acts as the reducing agent in the presence of HCl.[10][11] This method is well-established but produces tin salt byproducts that require proper disposal.[10]

-

Zinc (Zn) and Acid: Zinc can also be used, offering a mild reduction pathway.[4]

-

-

Advantages: Cost-effective reagents, does not require high-pressure equipment, and can be highly selective.

-

Disadvantages: Generates significant amounts of metal oxide/hydroxide sludge, leading to a "messy" workup and waste disposal challenges.[8][12] The reaction can sometimes be slow.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from various cited synthesis methods for producing this compound.

| Method | Catalyst/Reagent | Conditions | Yield | Purity | Reference |

| Catalytic Hydrogenation | Palladium-Carbon (Pd/C) | 45-85°C, 0.55-0.6 MPa H₂ | Up to 98.3% | Up to 98.6% | [5] |

| Catalytic Hydrogenation | 1% Pd/C, Ammonium Formate, Acetic Acid | 55°C, 8 hours (proposed) | Goal: 95% | - | [13] |

| Chemical Reduction | Iron (Fe) Powder in Water | 50°C, 29 hours | >99% (Conversion) | Quantitative & Selective | |

| Chemical Reduction | Tin (Sn) / HCl | Reflux | 90% (Crude) | 43.8°C (Lit. MP) | [10] |

| Chemical Reduction | Iron (Fe) / Acetic Acid | Reflux, 3 hours | 92% | - | [12] |

Experimental Protocols

The following are representative experimental protocols derived from the literature for the synthesis of this compound.

Protocol 1: Catalytic Hydrogenation using Pd/C

This protocol is adapted from a patented industrial process.[5]

Materials:

-

p-Nitrotoluene (1000 kg)

-

5% Palladium on Carbon (Pd/C) catalyst (0.51 kg)

-

Water (5 kg)

-

Nitrogen gas

-

Hydrogen gas

-

High-pressure reactor with agitator and heating system

Procedure:

-

Melt the p-nitrotoluene by heating and add it to the reactor.

-

Prepare an aqueous slurry of the Pd/C catalyst with water and add it to the reactor. Seal the reactor.

-

Purge the reactor with nitrogen gas (0.3 MPa) to remove air.

-

Purge the reactor twice with hydrogen gas (0.3 MPa) to replace the nitrogen.

-

Heat the reactor to 45 ± 5°C and begin agitation.

-

Introduce hydrogen gas, allowing the reactor temperature to rise to 80-85°C and maintaining the pressure at 0.55-0.6 MPa.

-

Continue the hydrogenation reaction until hydrogen uptake ceases.

-

Cool the reactor and filter the hot reaction mixture to separate the Pd/C catalyst.

-

The filtrate is subjected to water distribution and crystallization to isolate the this compound product.

Figure 2: Workflow for catalytic hydrogenation of p-nitrotoluene.

Protocol 2: Chemical Reduction using Tin (Sn) and HCl

This protocol is a representative laboratory-scale procedure based on established methods for reducing nitroarenes.[10][14]

Materials:

-

p-Nitrotoluene (12.2 g, 0.089 mol)

-

Granulated Tin (Sn) (30 g, 0.25 mol)

-

Concentrated Hydrochloric Acid (HCl) (~60 mL)

-

50% Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM) or Diethyl Ether for extraction

-

Anhydrous Potassium Carbonate or Sodium Sulfate for drying

-

Round-bottom flask (250 mL), reflux condenser, separatory funnel, steam distillation apparatus

Procedure:

-

Place the p-nitrotoluene and granulated tin into the 250 mL round-bottom flask.

-

Add the concentrated HCl in portions through the reflux condenser. The reaction is exothermic and may require initial cooling.

-

Once the initial vigorous reaction subsides, heat the mixture to reflux for approximately 1-2 hours, or until the smell of p-nitrotoluene is no longer present.[10]

-

Cool the reaction mixture to room temperature. Slowly and carefully add 50% NaOH solution with cooling until the mixture is strongly alkaline (test with pH paper). This will precipitate tin hydroxides.

-

Set up for steam distillation. Pass steam through the mixture to distill the this compound.[10][15] The product will co-distill with water as a pale yellow oil.

-

Extract the distillate with several portions of DCM or ether using a separatory funnel.

-

Combine the organic extracts and dry over anhydrous potassium carbonate.

-

Filter to remove the drying agent and remove the solvent by distillation to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation or recrystallization.

Concluding Remarks

The synthesis of this compound from p-nitrotoluene is a cornerstone reaction in industrial organic chemistry. The choice between catalytic hydrogenation and chemical reduction depends on factors such as scale, available equipment, cost considerations, and waste management capabilities. Catalytic hydrogenation offers a cleaner process with higher yields and purity, making it suitable for pharmaceutical-grade production where investment in high-pressure equipment is justified.[8] The Bechamp reduction, while generating more waste, remains a viable and cost-effective method for large-scale production, especially in the dye and agrochemical industries, due to its use of inexpensive reagents and standard equipment.[8][12] For researchers and drug development professionals, understanding the nuances of each method is crucial for selecting the optimal synthesis strategy.

References

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. chemiis.com [chemiis.com]

- 3. 360iresearch.com [360iresearch.com]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. CN102180801A - Production method of this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Hydrogenation of Para-Nitrotoluene on Catalytic Systems Containing Oxides of Rare Earth Elements | Scientific.Net [scientific.net]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic Study of Bechamp Process for P-Nitrotoluene Reduction to this compound [ijcea.org]

- 10. Sciencemadness Discussion Board - Preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. Continuous Flow Reactor for this compound Formation - Senior Design Day [hajim.rochester.edu]

- 14. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 15. Sciencemadness Discussion Board - o-toluidine from o-nitrotoluene - Powered by XMB 1.9.11 [sciencemadness.org]

Spectroscopic Analysis of p-Toluidine: An In-depth Technical Guide

Introduction

p-Toluidine, also known as 4-methylaniline, is an aromatic amine that serves as a crucial intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds. Its chemical formula is C₇H₉N, and its structure consists of a benzene ring substituted with a methyl group and an amino group at the para position. The accurate identification and characterization of this compound are paramount for quality control and developmental research. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques that provide detailed information about the molecular structure and functional groups present in this compound. This guide provides an in-depth analysis of this compound using these spectroscopic methods, complete with experimental protocols and data interpretation.

Molecular Structure of this compound

The molecular structure of this compound is fundamental to understanding its spectroscopic properties. The molecule possesses a plane of symmetry, which influences the number and type of signals observed in its NMR spectra.

Caption: Chemical structure of this compound (4-methylaniline).

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to particular bond vibrations, providing a "fingerprint" of the functional groups present.

Data Presentation: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3435-3300 | N-H (Amine) | Symmetric & Asymmetric Stretching | Medium-Strong |

| 3050-3000 | C-H (Aromatic) | Stretching | Medium |

| 2950-2850 | C-H (Methyl) | Stretching | Medium |

| 1620-1580 | C=C (Aromatic) | Ring Stretching | Strong |

| 1520-1480 | C=C (Aromatic) | Ring Stretching | Strong |

| 1300-1250 | C-N (Aromatic Amine) | Stretching | Medium |

| 850-800 | C-H (Aromatic) | Out-of-plane Bending (para-disubstituted) | Strong |

Experimental Protocols: IR Spectroscopy

A typical experimental procedure for obtaining an IR spectrum of this compound is as follows:

-

Sample Preparation:

-

KBr Pellet Method: A small amount of solid this compound (1-2 mg) is ground with anhydrous potassium bromide (KBr, ~200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1] This powder is then pressed into a thin, transparent pellet using a hydraulic press.

-

Nujol Mull Method: A small amount of solid this compound is ground with a drop of Nujol (mineral oil) to form a paste. This mull is then placed between two KBr or NaCl plates.

-

-

Instrumentation:

-

A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis.[1]

-

The sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded.

-

The prepared this compound sample is placed in the sample holder, and the sample spectrum is recorded.

-

The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of this compound.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information about the different types of protons and their neighboring protons, while ¹³C NMR provides information about the different types of carbon atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons, the amine protons, and the methyl protons.

Data Presentation: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.9 | Doublet | 2H | Aromatic protons ortho to the -CH₃ group |

| ~6.6 | Doublet | 2H | Aromatic protons ortho to the -NH₂ group |

| ~3.4 | Singlet (broad) | 2H | Amine protons (-NH₂) |

| ~2.2 | Singlet | 3H | Methyl protons (-CH₃) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows four signals for the aromatic carbons (due to symmetry) and one signal for the methyl carbon.

Data Presentation: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Aromatic C-NH₂ |

| ~129 | Aromatic C-H |

| ~127 | Aromatic C-CH₃ |

| ~115 | Aromatic C-H |

| ~20 | Methyl C (-CH₃) |

Experimental Protocols: NMR Spectroscopy

The general procedure for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to a standard 5 mm NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

The instrument is tuned to the appropriate frequency for ¹H or ¹³C nuclei.

-

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is "locked" onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized by "shimming."

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

The FID is then Fourier transformed by the spectrometer's software to generate the NMR spectrum.

-

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the workflow for the integrated spectroscopic analysis of this compound, correlating the structural features with the expected spectroscopic signals.

Caption: Workflow of Spectroscopic Analysis of this compound.

The combined application of IR and NMR spectroscopy provides a comprehensive and unambiguous characterization of this compound. IR spectroscopy confirms the presence of the key functional groups (amine, methyl, and aromatic ring), while ¹H and ¹³C NMR spectroscopy elucidate the precise connectivity of the atoms and the chemical environment of the protons and carbons. This detailed spectroscopic analysis is indispensable for researchers, scientists, and professionals in drug development and quality assurance to verify the identity, purity, and structure of this compound.

References

The Chemical Reactivity of p-Toluidine: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, reaction mechanisms, and practical applications of p-Toluidine, a pivotal building block in modern organic chemistry and pharmaceutical development.

Introduction

This compound, systematically named 4-methylaniline, is an aromatic amine that serves as a cornerstone in the synthesis of a vast array of organic molecules.[1] Its unique structural features—a benzene ring activated by both an amino and a methyl group—confer a rich and versatile chemical reactivity. This guide provides a comprehensive overview of the core chemical behaviors of this compound, offering detailed experimental protocols, quantitative data, and visual representations of its key reaction pathways to support professionals in research, chemical synthesis, and drug development.

This compound is a colorless to pale yellow solid at room temperature, characterized by a distinct amine-like odor.[1][2] Its reactivity is primarily centered around the nucleophilic amino group and the electron-rich aromatic ring, making it susceptible to a variety of transformations.

Physicochemical and Spectroscopic Data

A thorough understanding of this compound's physical and chemical properties is essential for its effective use in synthesis and for safety considerations. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉N | [1] |

| Molecular Weight | 107.15 g/mol | [3] |

| Appearance | Colorless to pale yellow solid/flakes | [1][4] |

| Melting Point | 41-46 °C | [5] |

| Boiling Point | 200 °C | [5] |

| Density | 0.973 g/mL at 25 °C | [5] |

| pKa (of conjugate acid) | 5.08 at 25 °C | [3][4][6] |

| Water Solubility | 1.1 g/100 mL | [4] |

| Flash Point | 87 °C | [5] |

| Refractive Index | 1.5636 | [3][5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | Reference(s) |

| UV-Vis Absorption | Maximum absorption (λmax) at approximately 280-290 nm. | [1] |

| Infrared (IR) Spectroscopy | Characteristic bands for N-H stretching and bending, and aromatic ring vibrations. | [1][7] |

| ¹H NMR Spectroscopy | Provides detailed information on the chemical environment of hydrogen atoms. | [1][8][9] |

| ¹³C NMR Spectroscopy | Provides detailed information on the carbon framework of the molecule. | [1][8] |

Core Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the interplay between the electron-donating amino (-NH₂) and methyl (-CH₃) groups. These groups activate the aromatic ring towards electrophilic substitution, primarily at the ortho positions relative to the amino group. The amino group itself is a key functional handle, readily undergoing reactions such as acylation, alkylation, and diazotization.

N-Acylation

N-acylation is a fundamental reaction of this compound, often employed to protect the amino group during other transformations or to synthesize amide-containing target molecules. The reaction involves the nucleophilic attack of the amino group on an acylating agent, such as an acid anhydride or acyl chloride.[10] The methyl group in the para position increases the electron density on the nitrogen atom, making this compound more nucleophilic and thus more reactive in acylation reactions compared to aniline.[11]

Experimental Protocol: N-Acylation of this compound with Acetic Anhydride

This protocol describes the synthesis of N-(4-methylphenyl)acetamide.

Materials:

-

This compound (5.0 mmol, 535 mg)

-

Water (15 mL)

-

Concentrated Hydrochloric Acid (~0.5 mL)

-

Acetic Anhydride (6.0 mmol, 0.57 mL)

-

Sodium Acetate (5.5 mmol, 450 mg) dissolved in 3 mL of water

Procedure:

-

In a suitable flask, dissolve the this compound in 15 mL of water and add the concentrated HCl. Stir the mixture until a clear solution of p-toluidinium chloride is formed.[1]

-

To this solution, add the acetic anhydride with swirling.

-

Immediately add the aqueous solution of sodium acetate. A white precipitate of N-(4-methylphenyl)acetamide should form instantly.[1] The sodium acetate acts as a base to deprotonate the p-toluidinium ion, regenerating the nucleophilic amine for the reaction to proceed.[1][12]

-

Cool the reaction mixture in an ice bath for 15-20 minutes to ensure complete precipitation of the product.[1]

-

Collect the solid product by vacuum filtration and wash it with cold water.[1]

-

The crude product can be further purified by recrystallization from an ethanol/water mixture.[1]

Figure 1: N-Acylation of this compound.

Diazotization and Subsequent Reactions

Diazotization of this compound is a critical transformation that converts the primary amino group into a diazonium salt. This is achieved by treating this compound with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[13] The resulting p-tolyldiazonium salt is a versatile intermediate that can undergo a variety of substitution reactions, collectively known as Sandmeyer reactions, to introduce a wide range of functional groups onto the aromatic ring.[4][14]

Experimental Protocol: Diazotization of this compound and Sandmeyer Reaction for p-Chlorotoluene

This protocol is a two-part procedure for the synthesis of p-chlorotoluene from this compound.

Part A: Preparation of Cuprous Chloride (CuCl) Solution

-

In a large flask, prepare a solution of copper(II) sulfate pentahydrate (1250 g, 5 moles) and sodium chloride (325 g, 5.6 moles) in 4 L of hot water.[3]

-

While stirring, add an alkaline solution of sodium sulfite (prepared from 265 g of sodium bisulfite and 175 g of sodium hydroxide in 2 L of water) over 5-10 minutes.[3]

-

Allow the mixture to cool to room temperature and wash the precipitated white cuprous chloride by decantation.[3]

Part B: Diazotization and Sandmeyer Reaction

-

In a large vessel, suspend this compound (4 moles) in commercial 28% hydrochloric acid (2 kg). Cool the mixture to 0 °C with cracked ice to precipitate this compound hydrochloride.[3]

-

With vigorous stirring, add a solution of sodium nitrite (280 g, 4.05 moles) in 800 cc of water, maintaining the temperature between 0-5 °C by adding more ice as needed. This process should take about 15 minutes.[3]

-

Pour the cold diazonium salt solution rapidly into the well-stirred, pre-cooled cuprous chloride solution. A thick precipitate, an addition product, will form.[3]

-

Allow the mixture to warm to room temperature and continue stirring for 2.5-3 hours. Nitrogen gas will evolve as the addition product decomposes.[3]

-

Heat the mixture on a steam bath to 60 °C to complete the decomposition.[3]

-

Isolate the p-chlorotoluene layer and purify by steam distillation, followed by washing with concentrated sulfuric acid and then water. Dry the product over calcium chloride. The expected yield is 70-79%.[3][15]

Figure 2: Diazotization and Sandmeyer Reactions.

Electrophilic Aromatic Substitution

The electron-rich nature of the this compound ring makes it highly susceptible to electrophilic aromatic substitution (SEAr) reactions such as halogenation, nitration, and sulfonation.[1] The amino and methyl groups are both ortho-, para-directing and activating. Since the para position is blocked, electrophilic attack occurs predominantly at the ortho positions relative to the powerful activating amino group. To control the reactivity and prevent over-substitution or oxidation, the amino group is often first protected by acylation.

Experimental Protocol: Bromination of Acylated this compound

This protocol describes the synthesis of 3-bromo-4-aminotoluene, where the amino group is first protected as an acetamide.

Materials:

-

This compound (214 g, 2 moles)

-

Glacial Acetic Acid (800 cc)

-

Bromine (325 g, 2.03 moles)

-

Sodium Bisulfite (25 g)

-

95% Ethyl Alcohol (500 cc)

-

Concentrated Hydrochloric Acid (500 cc)

-

Sodium Hydroxide (140 g)

-

Water

Procedure:

-

Acetylation: Reflux this compound with glacial acetic acid for two hours to form p-acetotoluide.[16]

-

Cool the mixture to 45 °C and, with stirring, slowly add bromine at a rate that maintains the temperature between 50-55 °C. This addition takes about 40 minutes.[16]

-

After stirring for an additional 30 minutes, pour the reaction mixture into 10 L of cold water containing sodium bisulfite to precipitate the 3-bromo-4-acetaminotoluene.[16]

-

Filter the product, wash with water, and press dry.

-

Hydrolysis: Reflux the partially dried bromo-acetamide with 95% ethyl alcohol. Add concentrated hydrochloric acid to the boiling solution and continue refluxing for three hours to hydrolyze the amide and form the hydrochloride salt of the product.[16]

-

Cool the mixture to precipitate the hydrochloride salt, filter, and wash with chilled alcohol.[16]

-

Liberation of the Free Base: Suspend the hydrochloride salt in water and, with stirring, add a solution of sodium hydroxide to liberate the 3-bromo-4-aminotoluene as an oil.[16]

-

Separate the oil, which can be purified by distillation under reduced pressure.[16]

Oxidation Reactions

The oxidation of this compound can lead to a variety of products depending on the oxidizing agent and reaction conditions. Common products include azo and azoxy compounds. For instance, oxidation with hydrogen peroxide in the presence of certain catalysts can yield 4,4'-dimethylazobenzene and 4,4'-dimethylazoxybenzene.[17][18] These reactions are fundamental in the synthesis of azo dyes, which constitute a large and commercially important class of colorants.[8]

Logical Workflow for Synthesis Planning

The selection of a synthetic route involving this compound requires careful consideration of the desired final product and the reactivity of the functional groups. The following diagram illustrates a typical decision-making workflow.

Figure 3: General Synthetic Workflow.

Safety and Handling

This compound is a toxic and potentially carcinogenic compound.[3] Exposure can occur through inhalation, ingestion, or skin contact, and may lead to irritation of the skin, eyes, and respiratory tract.[1][3] Chronic exposure has been associated with an increased risk of bladder cancer.[1] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, in a well-ventilated area.[16] It is incompatible with strong oxidizing agents and strong acids.[3][5]

Conclusion

This compound's rich chemical reactivity makes it an indispensable tool in organic synthesis. Its ability to undergo facile N-acylation, diazotization for subsequent functional group interconversion, and controlled electrophilic aromatic substitution provides synthetic chemists with a powerful platform for constructing complex molecules. This guide has provided a foundational understanding of these key reactions, supported by detailed experimental protocols and data, to aid researchers and drug development professionals in leveraging the full synthetic potential of this versatile aromatic amine. A commitment to rigorous safety protocols is essential when working with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of p-bromotoluene to this compound | Filo [askfilo.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scribd.com [scribd.com]

- 5. snowhitechem.com [snowhitechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. asianpubs.org [asianpubs.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. homework.study.com [homework.study.com]

- 13. Reaction Mechanisms Involving p-Chlorotoluene Starting from Toluidine Ex.. [askfilo.com]

- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 15. snowhitechem.com [snowhitechem.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility of p-Toluidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of p-toluidine in a range of common organic solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both quantitative solubility data and detailed experimental protocols for its determination.

Introduction to this compound

This compound, also known as 4-methylaniline, is an aromatic amine that exists as a colorless to light-yellow solid at room temperature.[1] It is a key intermediate in the synthesis of a wide variety of chemical compounds, including dyes, pharmaceuticals, and agrochemicals. Understanding its solubility in various organic solvents is crucial for its application in chemical reactions, purification processes, and formulation development. The solubility of this compound is influenced by the nature of the solvent, temperature, and the specific intermolecular interactions between the solute and the solvent molecules.

Quantitative Solubility of this compound

The solubility of this compound varies significantly across different classes of organic solvents. Generally, it exhibits good solubility in polar organic solvents and is less soluble in nonpolar solvents. The following tables summarize the available quantitative and qualitative solubility data for this compound in a selection of organic solvents at various temperatures.

Table 1: Quantitative Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Water | 20 | 1.1 | [2][3] |

Table 2: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent | Qualitative Solubility | Reference(s) |

| Methanol | Soluble | [2] |

| Ethanol | Soluble | [2] |

| Acetone | Soluble | [2] |

| Diethyl Ether | Soluble | [2] |

| Pyridine | Soluble | [2] |

| Carbon Tetrachloride | Soluble | [2] |

| Carbon Disulfide | Soluble | [2] |

| Oils | Soluble | [2] |

| Dilute Acids | Soluble | [2] |

Experimental Protocols for Solubility Determination

The solubility of this compound in organic solvents can be determined using several established experimental methods. The two most common and reliable methods, the gravimetric method and UV-Vis spectroscopy, are detailed below.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, glass funnel with filter paper)

-

Glass vials with screw caps

-

Oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the organic solvent in a glass vial. The presence of undissolved solid is necessary to ensure a saturated solution.

-

Equilibration: Seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-